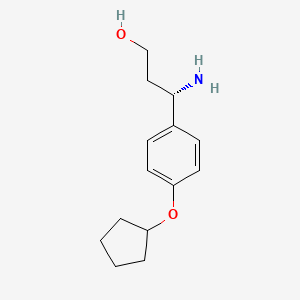
1-(3-Methylphenyl)-2-pentanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Methylphenyl)-2-pentanone is an organic compound with the molecular formula C12H16O It is a ketone derivative characterized by a 3-methylphenyl group attached to a pentanone chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(3-Methylphenyl)-2-pentanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-methylbenzene (m-xylene) with pentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to large-scale production of this compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Methylphenyl)-2-pentanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield secondary alcohols. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Grignard reagents or organolithium compounds in anhydrous conditions.
Major Products Formed:
Oxidation: 3-Methylbenzoic acid.
Reduction: 1-(3-Methylphenyl)-2-pentanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(3-Methylphenyl)-2-pentanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.
Biology: The compound can be used in studies related to enzyme-catalyzed reactions and metabolic pathways involving ketones.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which 1-(3-Methylphenyl)-2-pentanone exerts its effects involves interactions with various molecular targets. As a ketone, it can participate in hydrogen bonding and dipole-dipole interactions, influencing its reactivity and interactions with other molecules. The compound’s structure allows it to act as a substrate for enzymes involved in oxidation-reduction reactions, making it a useful tool in biochemical studies.
Comparación Con Compuestos Similares
1-(3-Methylphenyl)-2-propanone: A shorter chain analog with similar reactivity but different physical properties.
1-(4-Methylphenyl)-2-pentanone: An isomer with the methyl group in a different position, affecting its chemical behavior.
1-(3,4-Dimethylphenyl)-2-pentanone: A derivative with an additional methyl group, leading to variations in reactivity and applications.
Uniqueness: 1-(3-Methylphenyl)-2-pentanone stands out due to its specific structural features, which confer unique reactivity patterns and potential applications. Its balance of hydrophobic and hydrophilic properties makes it versatile for use in various chemical and biological contexts.
Propiedades
Fórmula molecular |
C12H16O |
|---|---|
Peso molecular |
176.25 g/mol |
Nombre IUPAC |
1-(3-methylphenyl)pentan-2-one |
InChI |
InChI=1S/C12H16O/c1-3-5-12(13)9-11-7-4-6-10(2)8-11/h4,6-8H,3,5,9H2,1-2H3 |
Clave InChI |
OMXCHDCBWZWCPJ-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)CC1=CC=CC(=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Tert-butyl (R)-4-(6-amino-3-methyl-2-oxo-2,3-dihydro-1H-benzo[D]imidazol-5-YL)-3-methylpiperazine-1-carboxylate](/img/structure/B13055580.png)



![(1R,2S)-1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13055597.png)


